Givinostat

Catalog No.
S548078
CAS No.
497833-27-9
M.F
C24H27N3O4
M. Wt
421.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Givinostat

CAS Number

497833-27-9

Product Name

Givinostat

IUPAC Name

[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C24H27N3O4/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

YALNUENQHAQXEA-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

Givinostat ; gavinostat; ITF2357; ITF 2357; ITF-2357.

Canonical SMILES

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO

Description

The exact mass of the compound Givinostat is 421.20016 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. It belongs to the ontological category of carbamate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Givinostat is a medication currently under review for the treatment of Duchenne Muscular Dystrophy (DMD) []. DMD is a rare genetic disorder that causes progressive muscle weakness from a young age. It is caused by mutations in the dystrophin gene, which is essential for maintaining muscle function [].

Mechanism of Action

Givinostat belongs to a class of drugs called histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by modifying histones, the proteins that package DNA in the cell nucleus. Studies have shown that in DMD, there is abnormal activity of HDACs, which can contribute to muscle degeneration []. Givinostat works by inhibiting HDACs, potentially leading to increased production of proteins that protect muscle cells and reduce inflammation [, ].

Clinical Trials

Clinical trials have investigated the efficacy and safety of Givinostat in treating DMD. The most prominent trial is the Phase 3 EPIDYS trial, which involved 179 ambulant boys with DMD aged six years and older []. Participants received Givinostat in oral suspension form for 18 months, along with continuing corticosteroid treatment, which is a standard therapy for DMD.

The study met its primary endpoint, demonstrating that Givinostat slowed disease progression compared to the control group. This was measured by the change in time taken to climb four stairs, a functional test commonly used in DMD trials []. Additionally, analysis of secondary endpoints, including muscle function and strength tests, and magnetic resonance imaging (MRI) to assess muscle fat infiltration, yielded positive results consistent with the primary endpoint [, ].

Givinostat, also known by its brand name Duvyzat, is a small molecule that functions as a histone deacetylase inhibitor. It has gained attention for its potential therapeutic applications in various diseases, particularly in treating Duchenne muscular dystrophy, a genetic disorder characterized by progressive muscle degeneration. Givinostat works by modulating the acetylation status of histones and non-histone proteins, thereby influencing gene expression and cellular processes such as inflammation and apoptosis .

The chemical formula of Givinostat is C₃₃H₃₇N₃O₄, with a molar mass of approximately 421.497 g/mol . Its mechanism of action involves inhibiting class I and class II histone deacetylases, leading to the downregulation of pro-inflammatory cytokines and the promotion of apoptosis in certain cell types .

Givinostat's mechanism of action in DMD is still under investigation, but researchers believe it targets several pathological processes in the disease [, ].

  • Muscle Regeneration: DMD is characterized by a progressive loss of muscle function due to a mutation in the dystrophin gene. Givinostat might enhance muscle regeneration by promoting the expression of genes involved in muscle repair mechanisms [].
  • Inflammation: Chronic inflammation contributes to muscle damage in DMD. Givinostat's HDAC inhibitory activity might have anti-inflammatory effects, reducing muscle deterioration [].
  • Fibrosis: As muscle degenerates, it's replaced by scar tissue (fibrosis). Givinostat might influence gene expression to reduce fibrosis and promote healthy muscle tissue formation [].

Givinostat primarily acts through the inhibition of histone deacetylases, which are enzymes that remove acetyl groups from lysine residues on histones. This deacetylation process is crucial for the regulation of gene expression. By inhibiting these enzymes, Givinostat increases the acetylation of histones, facilitating a more open chromatin structure that enhances transcriptional activity of tumor suppressor genes while repressing oncogenes .

In addition to its effects on histones, Givinostat also influences non-histone proteins such as nuclear factor-κB and superoxide dismutase, which play significant roles in inflammatory responses and oxidative stress management .

Givinostat exhibits various biological activities attributed to its role as a histone deacetylase inhibitor. Key findings include:

  • Anti-inflammatory Effects: Givinostat reduces the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6, which are involved in inflammatory pathways .
  • Antifibrotic Properties: In studies involving hepatic stellate cells, Givinostat has been shown to inhibit cell proliferation and induce apoptosis, highlighting its potential in treating liver fibrosis .
  • Antitumor Activity: Givinostat has demonstrated efficacy against certain cancer cell lines by inducing differentiation and apoptosis, making it a candidate for cancer therapy .

The synthesis of Givinostat typically involves multi-step organic reactions. While specific proprietary methods are often not disclosed in detail, general approaches include:

  • Formation of Key Intermediates: The synthesis begins with the construction of key intermediates that contain the necessary functional groups for subsequent reactions.
  • Coupling Reactions: These intermediates undergo coupling reactions to form the core structure of Givinostat.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for pharmaceutical use .

Givinostat is primarily indicated for:

  • Duchenne Muscular Dystrophy: Approved by the U.S. Food and Drug Administration in March 2024, it is used to treat this condition across all genetic variants .
  • Hematological Malignancies: It is being investigated as a salvage therapy for advanced Hodgkin's lymphoma and other hematological cancers .
  • Chronic Inflammatory Diseases: Research is ongoing into its efficacy for conditions such as systemic juvenile idiopathic arthritis and polycythemia vera .

Givinostat has been shown to interact with various biological systems:

  • CYP3A4 Enzyme: It acts as a weak inhibitor of this enzyme, which can affect the metabolism of co-administered drugs that are substrates of CYP3A4 .
  • QT Interval Prolongation: Caution is advised when used with other medications that may prolong the QT interval due to potential cardiac risks .
  • Hematological Effects: Givinostat can cause dose-related thrombocytopenia (low platelet count), necessitating monitoring during treatment .

Several compounds share structural or functional similarities with Givinostat, particularly within the category of histone deacetylase inhibitors:

Compound NameMechanismUnique Features
Valproic AcidHistone deacetylase inhibitorAlso used as an anticonvulsant and mood stabilizer
Trichostatin AHistone deacetylase inhibitorNatural product with potent anti-cancer properties
RomidepsinHistone deacetylase inhibitorApproved for cutaneous T-cell lymphoma
PanobinostatHistone deacetylase inhibitorUsed in multiple myeloma treatment

Givinostat stands out due to its specific application in Duchenne muscular dystrophy and its unique mechanism involving both histone and non-histone protein acetylation modulation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

421.20015635 g/mol

Monoisotopic Mass

421.20015635 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5P60F84FBH

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Drug Indication

Treatment of Duchenne muscular dystrophy
Juvenile idiopathic arthritis

Pharmacology

Givinostat is an orally bioavailable hydroxymate inhibitor of histone deacetylase (HDAC) with potential anti-inflammatory, anti-angiogenic, and antineoplastic activities. Givinostat inhibits class I and class II HDACs, resulting in an accumulation of highly acetylated histones, followed by the induction of chromatin remodeling and an altered pattern of gene expression. At low, nonapoptotic concentrations, this agent inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor- (TNF-), interleukin-1 (IL-1), IL-6 and interferon-gamma. Givinostat has also been shown to activate the intrinsic apoptotic pathway, inducing apoptosis in hepatoma cells and leukemic cells. This agent may also exhibit anti-angiogenic activity, inhibiting the production of angiogenic factors such as IL-6 and vascular endothelial cell growth factor (VEGF) by bone marrow stromal cells.

Pictograms

Irritant

Irritant

Other CAS

497833-27-9

Wikipedia

Givinostat

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Zappasodi R, Cavanè A, Iorio MV, Tortoreto M, Guarnotta C, Ruggiero G, Piovan C, Magni M, Zaffaroni N, Tagliabue E, Croce CM, Zunino F, Gianni AM, Di Nicola M. Pleiotropic antitumor effects of the pan-HDAC inhibitor ITF2357 against c-Myc-overexpressing human B-cell non-Hodgkin lymphomas. Int J Cancer. 2014 Nov 1;135(9):2034-45. doi: 10.1002/ijc.28852. Epub 2014 Mar 26. PubMed PMID: 24648290.
2: Joosten LA, Leoni F, Meghji S, Mascagni P. Inhibition of HDAC activity by ITF2357 ameliorates joint inflammation and prevents cartilage and bone destruction in experimental arthritis. Mol Med. 2011 May-Jun;17(5-6):391-6. doi: 10.2119/molmed.2011.00058. Epub 2011 Feb 11. PubMed PMID: 21327299; PubMed Central PMCID: PMC3105133.
3: Regna NL, Chafin CB, Hammond SE, Puthiyaveetil AG, Caudell DL, Reilly CM. Class I and II histone deacetylase inhibition by ITF2357 reduces SLE pathogenesis in vivo. Clin Immunol. 2014 Mar;151(1):29-42. doi: 10.1016/j.clim.2014.01.002. Epub 2014 Jan 15. PubMed PMID: 24503172; PubMed Central PMCID: PMC3963170.
4: Li S, Fossati G, Marchetti C, Modena D, Pozzi P, Reznikov LL, Moras ML, Azam T, Abbate A, Mascagni P, Dinarello CA. Specific inhibition of histone deacetylase 8 reduces gene expression and production of proinflammatory cytokines in vitro and in vivo. J Biol Chem. 2015 Jan 23;290(4):2368-78. doi: 10.1074/jbc.M114.618454. Epub 2014 Dec 1. PubMed PMID: 25451941; PubMed Central PMCID: PMC4303687.
5: Lewis EC, Blaabjerg L, Størling J, Ronn SG, Mascagni P, Dinarello CA, Mandrup-Poulsen T. The oral histone deacetylase inhibitor ITF2357 reduces cytokines and protects islet β cells in vivo and in vitro. Mol Med. 2011 May-Jun;17(5-6):369-77. doi: 10.2119/molmed.2010.00152. Epub 2010 Dec 22. PubMed PMID: 21193899; PubMed Central PMCID: PMC3105153.
6: Galimberti S, Canestraro M, Savli H, Palumbo GA, Tibullo D, Nagy B, Piaggi S, Guerrini F, Cine N, Metelli MR, Petrini M. ITF2357 interferes with apoptosis and inflammatory pathways in the HL-60 model: a gene expression study. Anticancer Res. 2010 Nov;30(11):4525-35. PubMed PMID: 21115902.
7: Galli M, Salmoiraghi S, Golay J, Gozzini A, Crippa C, Pescosta N, Rambaldi A. A phase II multiple dose clinical trial of histone deacetylase inhibitor ITF2357 in patients with relapsed or progressive multiple myeloma. Ann Hematol. 2010 Feb;89(2):185-90. doi: 10.1007/s00277-009-0793-8. Epub 2009 Jul 25. PubMed PMID: 19633847.
8: Lim RR, Tan A, Liu YC, Barathi VA, Mohan RR, Mehta JS, Chaurasia SS. ITF2357 transactivates Id3 and regulate TGFβ/BMP7 signaling pathways to attenuate corneal fibrosis. Sci Rep. 2016 Feb 11;6:20841. doi: 10.1038/srep20841. PubMed PMID: 26865052; PubMed Central PMCID: PMC4750002.
9: Matalon S, Palmer BE, Nold MF, Furlan A, Kassu A, Fossati G, Mascagni P, Dinarello CA. The histone deacetylase inhibitor ITF2357 decreases surface CXCR4 and CCR5 expression on CD4(+) T-cells and monocytes and is superior to valproic acid for latent HIV-1 expression in vitro. J Acquir Immune Defic Syndr. 2010 May 1;54(1):1-9. doi: 10.1097/QAI.0b013e3181d3dca3. PubMed PMID: 20300007; PubMed Central PMCID: PMC3534976.
10: Yu WJ, Wang L, You LS, Mei C, Ma QL, Jin J. [ITF-2357 on inhibition myeloid leukemic cell lines cells proliferation in vitro and its mechanism]. Zhonghua Xue Ye Xue Za Zhi. 2012 May;33(5):366-70. Chinese. PubMed PMID: 22781793.
11: Bodar EJ, Simon A, van der Meer JW. Effects of the histone deacetylase inhibitor ITF2357 in autoinflammatory syndromes. Mol Med. 2011 May-Jun;17(5-6):363-8. doi: 10.2119/molmed.2011.00039. Epub 2011 Jan 25. PubMed PMID: 21274502; PubMed Central PMCID: PMC3105134.
12: Todoerti K, Barbui V, Pedrini O, Lionetti M, Fossati G, Mascagni P, Rambaldi A, Neri A, Introna M, Lombardi L, Golay J. Pleiotropic anti-myeloma activity of ITF2357: inhibition of interleukin-6 receptor signaling and repression of miR-19a and miR-19b. Haematologica. 2010 Feb;95(2):260-9. doi: 10.3324/haematol.2009.012088. Epub 2009 Aug 27. PubMed PMID: 19713220; PubMed Central PMCID: PMC2817029.
13: Del Bufalo D, Desideri M, De Luca T, Di Martile M, Gabellini C, Monica V, Busso S, Eramo A, De Maria R, Milella M, Trisciuoglio D. Histone deacetylase inhibition synergistically enhances pemetrexed cytotoxicity through induction of apoptosis and autophagy in non-small cell lung cancer. Mol Cancer. 2014 Oct 9;13:230. doi: 10.1186/1476-4598-13-230. PubMed PMID: 25301686; PubMed Central PMCID: PMC4198757.
14: Leoni F, Fossati G, Lewis EC, Lee JK, Porro G, Pagani P, Modena D, Moras ML, Pozzi P, Reznikov LL, Siegmund B, Fantuzzi G, Dinarello CA, Mascagni P. The histone deacetylase inhibitor ITF2357 reduces production of pro-inflammatory cytokines in vitro and systemic inflammation in vivo. Mol Med. 2005 Jan-Dec;11(1-12):1-15. PubMed PMID: 16557334; PubMed Central PMCID: PMC1449516.
15: Guerini V, Barbui V, Spinelli O, Salvi A, Dellacasa C, Carobbio A, Introna M, Barbui T, Golay J, Rambaldi A. The histone deacetylase inhibitor ITF2357 selectively targets cells bearing mutated JAK2(V617F). Leukemia. 2008 Apr;22(4):740-7. Epub 2007 Dec 13. PubMed PMID: 18079739.
16: Furlan A, Monzani V, Reznikov LL, Leoni F, Fossati G, Modena D, Mascagni P, Dinarello CA. Pharmacokinetics, safety and inducible cytokine responses during a phase 1 trial of the oral histone deacetylase inhibitor ITF2357 (givinostat). Mol Med. 2011 May-Jun;17(5-6):353-62. doi: 10.2119/molmed.2011.00020. Epub 2011 Feb 22. PubMed PMID: 21365126; PubMed Central PMCID: PMC3105139.
17: Golay J, Cuppini L, Leoni F, Micò C, Barbui V, Domenghini M, Lombardi L, Neri A, Barbui AM, Salvi A, Pozzi P, Porro G, Pagani P, Fossati G, Mascagni P, Introna M, Rambaldi A. The histone deacetylase inhibitor ITF2357 has anti-leukemic activity in vitro and in vivo and inhibits IL-6 and VEGF production by stromal cells. Leukemia. 2007 Sep;21(9):1892-900. Epub 2007 Jul 19. PubMed PMID: 17637810.
18: Zheng J, van de Veerdonk FL, Crossland KL, Smeekens SP, Chan CM, Al Shehri T, Abinun M, Gennery AR, Mann J, Lendrem DW, Netea MG, Rowan AD, Lilic D. Gain-of-function STAT1 mutations impair STAT3 activity in patients with chronic mucocutaneous candidiasis (CMC). Eur J Immunol. 2015 Oct;45(10):2834-46. doi: 10.1002/eji.201445344. Epub 2015 Sep 1. PubMed PMID: 26255980.
19: Armeanu S, Pathil A, Venturelli S, Mascagni P, Weiss TS, Göttlicher M, Gregor M, Lauer UM, Bitzer M. Apoptosis on hepatoma cells but not on primary hepatocytes by histone deacetylase inhibitors valproate and ITF2357. J Hepatol. 2005 Feb;42(2):210-7. PubMed PMID: 15664246.
20: Barbetti V, Gozzini A, Rovida E, Morandi A, Spinelli E, Fossati G, Mascagni P, Lübbert M, Dello Sbarba P, Santini V. Selective anti-leukaemic activity of low-dose histone deacetylase inhibitor ITF2357 on AML1/ETO-positive cells. Oncogene. 2008 Mar 13;27(12):1767-78. Epub 2007 Sep 24. PubMed PMID: 17891169.

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